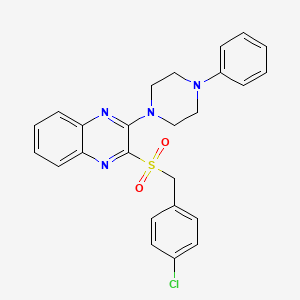
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone, also known as DFHO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFHO is a synthetic compound that is created through a specific synthesis method, which will be discussed in This paper aims to provide an overview of DFHO, its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Structural Analysis
- Tao Chen et al. (2011) discussed the synthesis of indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline and indol-3-yl-1,4-dihydropyridine derivatives, highlighting a methodology for constructing 1,4-dihydropyridine scaffold-containing indole fragments. This approach emphasized atom-economy and simplicity in work-up and purification (Chen et al., 2011).
Antimicrobial and Cytotoxicity Studies
- Selvam Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives, which were tested for their in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity, and their cytotoxic effects against mouse fibroblasts were also evaluated, showing no toxic effects at certain concentrations (Chitra et al., 2011).
Applications in Organic Synthesis
- M. Alsharif et al. (2021) highlighted the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This study provides insight into the diverse applications of DDQ in organic synthesis, which may be relevant to compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)ethanone (Alsharif et al., 2021).
DFT Calculations and Spectral Studies
- S. A. Halim and M. Ibrahim (2017) conducted Density Functional Theory (DFT) calculations to investigate the equilibrium geometry of novel compounds related to the target molecule. Their study included calculations of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and HOMO–LUMO gap, which are critical for understanding the electronic properties of such compounds (Halim & Ibrahim, 2017).
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c27-22-13-11-19(12-14-22)17-28-18-21(23-8-2-4-10-25(23)28)16-26(30)29-15-5-7-20-6-1-3-9-24(20)29/h1-4,6,8-14,18H,5,7,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXQPCPTIVNFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)
![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)



![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)


![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)



![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)